![molecular formula C8H14F2N2 B1411994 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine CAS No. 1890277-88-9](/img/structure/B1411994.png)
1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine
Overview
Description
This compound is a type of azetidinone . Azetidinones are known for a wide range of pharmacological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For instance, 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride has a molecular weight of 211.09 .Scientific Research Applications
Antileishmanial Agents
- Singh et al. (2012) synthesized a series of compounds including 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, showing marked improvement in anti-parasitic activity against Leishmania major, demonstrating the potential of azetidin-2-ones as antileishmanial agents (Singh et al., 2012).
Antimicrobial and Antitubercular Activities
- Chandrashekaraiah et al. (2014) conducted a study on pyrimidine-azetidinone analogues for their antioxidant, antimicrobial, and antitubercular activities. This research indicates the potential of azetidinone analogues in designing antibacterial and antituberculosis active compounds (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
- Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for their potential antidepressant and nootropic activities. This study highlights the central nervous system (CNS) activity potential of 2-azetidinone skeleton (Thomas et al., 2016).
Positron Emission Tomography Ligand for Nicotinic Receptors
- Doll et al. (1999) researched the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a novel positron emission tomography (PET) ligand for nicotinic receptors, demonstrating its potential in brain imaging (Doll et al., 1999).
Anticancer Agents
- Carbone et al. (2013) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives, nortopsentin analogues, and evaluated their antitumor activity in diffuse malignant peritoneal mesothelioma (DMPM) experimental models. The compounds showed promising results as cyclin-dependent kinase 1 inhibitors, reducing DMPM cell proliferation and inducing apoptosis (Carbone et al., 2013).
Antiviral Activity Against Influenza A
- Zoidis et al. (2003) tested heterocyclic rimantadine analogues including 2-(1-adamantyl)-2-methyl-azetidines for their antiviral activity against influenza A. These compounds showed significant activity, highlighting the potential of azetidines in antiviral therapy (Zoidis et al., 2003).
Safety And Hazards
Future Directions
The development of new azetidine and oxetane amino acid derivatives through various chemical reactions, such as the Suzuki–Miyaura cross-coupling, is a promising area of research . These compounds could potentially be used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .
properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-3,3-difluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)1-2-12(6-8)5-7-3-11-4-7/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYZNBTRSFHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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